Trifluorovinylbis(trifluoromethyl)amine
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Overview
Description
Trifluorovinylbis(trifluoromethyl)amine is an organofluorine compound characterized by the presence of trifluoromethyl groups and a trifluorovinyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluorovinylbis(trifluoromethyl)amine typically involves the trifluoromethylation of secondary amines. One common method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethylating agent. This reaction is carried out under mild conditions and exhibits good functional group tolerance . Another approach involves the use of trifluoromethyl ketimines, which undergo nucleophilic addition reactions to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trifluorovinylbis(trifluoromethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
Trifluorovinylbis(trifluoromethyl)amine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of trifluorovinylbis(trifluoromethyl)amine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluorovinyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylamines: These compounds share the trifluoromethyl group but lack the trifluorovinyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl ketimines: These compounds are used as intermediates in the synthesis of trifluorovinylbis(trifluoromethyl)amine and have similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and trifluorovinyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various applications, particularly in the development of fluorinated pharmaceuticals and materials .
Properties
CAS No. |
13821-49-3 |
---|---|
Molecular Formula |
C4F9N |
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1,2,2-trifluoro-N,N-bis(trifluoromethyl)ethenamine |
InChI |
InChI=1S/C4F9N/c5-1(6)2(7)14(3(8,9)10)4(11,12)13 |
InChI Key |
WZASSYDMYUZHRC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(N(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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